Technical Monograph: 4-Bromo-1-butoxy-2-chlorobenzene
Technical Monograph: 4-Bromo-1-butoxy-2-chlorobenzene
Executive Summary
4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3) is a highly specialized halogenated aryl ether intermediate used primarily in the synthesis of small molecule pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (Bromine at C4, Chlorine at C2) combined with a lipophilic butoxy tail at C1.
This guide serves as a definitive operational manual for researchers utilizing this scaffold. It moves beyond basic catalog data to provide process-scale synthesis protocols, chemoselectivity profiles for cross-coupling reactions, and critical safety parameters.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][8]
| Property | Specification |
| IUPAC Name | 4-Bromo-1-butoxy-2-chlorobenzene |
| CAS Number | 1266253-69-3 |
| Molecular Formula | C₁₀H₁₂BrClO |
| Molecular Weight | 263.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280°C (Predicted at 760 mmHg) |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Key Structural Feature | Orthogonal Halogen Handles: C4-Br (High Reactivity) vs. C2-Cl (Low Reactivity) |
Synthetic Methodology: The "Standard Industrial Route"
While specific proprietary routes exist, the most robust and scalable method for synthesizing 4-Bromo-1-butoxy-2-chlorobenzene involves the Williamson ether synthesis starting from 4-bromo-2-chlorophenol. This route minimizes side reactions compared to direct halogenation of butoxybenzene.
Reaction Logic
The phenolic hydroxyl group is deprotonated by a base (typically K₂CO₃ or NaH) to form a phenoxide, which then undergoes an Sₙ2 attack on 1-bromobutane.
Critical Process Parameter (CPP): The choice of solvent (DMF vs. Acetone) and base strength dictates the rate and impurity profile. For this substrate, DMF/K₂CO₃ is preferred to suppress elimination side products from the alkyl halide.
Step-by-Step Protocol (Valid for 10g - 100g Scale)
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Setup: Charge a dry 3-neck round-bottom flask with 4-bromo-2-chlorophenol (1.0 equiv) and anhydrous DMF (5 mL/g substrate).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) in portions. Stir at ambient temperature for 30 minutes. Observation: Mixture will become a slurry.
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Alkylation: Add 1-Bromobutane (1.2 equiv) dropwise via an addition funnel to control the exotherm.
-
Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.
-
Quench & Workup:
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume) to precipitate inorganic salts and phase-separate the product.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. If purity is <98%, purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 95:5).
Synthesis Workflow Diagram
Figure 1: Optimized Williamson Ether Synthesis workflow for CAS 1266253-69-3.
Reactivity Profile & Application in Drug Discovery
The primary value of CAS 1266253-69-3 lies in its chemoselectivity . It serves as a bifunctional scaffold where the bromine and chlorine atoms can be engaged sequentially.
Orthogonal Cross-Coupling Strategy
Researchers can exploit the bond dissociation energy difference between C-Br (~69 kcal/mol) and C-Cl (~81 kcal/mol).
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First Functionalization (C4 Position):
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Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
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Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), 80°C.
-
Outcome: The Bromine reacts exclusively, leaving the Chlorine intact. This allows for the attachment of the primary pharmacophore (e.g., an aryl or heteroaryl group).
-
-
Second Functionalization (C2 Position):
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Reaction: Second cross-coupling or Lithium-Halogen Exchange.
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Conditions: Requires more active catalysts (e.g., XPhos-Pd-G2) or lithiation (n-BuLi at -78°C).
-
Outcome: Modification of the core to tune solubility or potency.
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Strategic Logic Diagram
Figure 2: Sequential functionalization logic exploiting the reactivity gap between Br and Cl.
Quality Control & Analytics
To ensure the integrity of this intermediate for downstream GMP steps, the following analytical methods are recommended.
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¹H NMR (CDCl₃, 400 MHz):
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Look for the characteristic triplet of the terminal methyl group of the butoxy chain (~0.98 ppm).
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Confirm the triplet of the O-CH₂ protons (~4.0 ppm).
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Verify the aromatic region (3 protons): The proton ortho to Br and Cl (C3-H) will appear as a doublet with a small coupling constant (~2.5 Hz).
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-
HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile/Water (Gradient 50% -> 95% ACN).
-
Detection: UV @ 254 nm.
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Acceptance Criteria: >98.0% Area.
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Safety & Handling (EHS)
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Use in a fume hood. Avoid contact with skin.
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Storage: Store in a cool, dry place. Light sensitive (amber glass recommended) due to the C-Br bond.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
ChemicalBook. (2023). 4-Bromo-1-butoxy-2-chlorobenzene Product Properties and CAS 1266253-69-3. Retrieved from
-
Accela ChemBio. (2023).[3][4] Product Catalog: 4-Bromo-1-butoxy-2-chlorobenzene (SY274725).[2][3][4] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
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- 1. 1206248-51-2,6-Bromo-4-chloropicolinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1206248-51-2,6-Bromo-4-chloropicolinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 148759-41-5,5-Azido-1-pentanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 148759-41-5,5-Azido-1-pentanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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